molecular formula C7H16S B2638526 Heptane-4-thiol CAS No. 1639-06-1

Heptane-4-thiol

Cat. No.: B2638526
CAS No.: 1639-06-1
M. Wt: 132.27
InChI Key: OPLGIZOGDFCNCU-UHFFFAOYSA-N
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Description

Heptane-4-thiol, also known as 4-Heptanethiol, is an organic compound with the molecular formula C7H16S. It is a thiol, characterized by the presence of a sulfhydryl (–SH) group attached to the fourth carbon of a heptane chain. Thiols are known for their distinctive odors, often described as resembling that of garlic or rotten eggs. This compound is used in various chemical processes and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-4-thiol can be synthesized through several methods. One common approach involves the reaction of heptane with hydrogen sulfide in the presence of a catalyst. Another method includes the use of thiol esters, which are prepared from carboxylic acids and thiols using coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Heptane-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine (Br2), Iodine (I2)

    Reduction: Zinc (Zn), Acid (H+)

    Substitution: Aldehydes, Ketones

Major Products:

    Oxidation: Disulfides (R–S–S–R’)

    Reduction: Thiols (R–SH)

    Substitution: Thioacetals

Mechanism of Action

The mechanism of action of heptane-4-thiol involves its sulfhydryl (–SH) group, which can participate in thiol-disulfide exchange reactions. This process is fundamental in many enzymatic activities and cellular functions. The compound can act as an antioxidant by neutralizing free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Heptane-4-thiol can be compared with other thiols such as:

Uniqueness: this compound is unique due to the position of its sulfhydryl group on the fourth carbon, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties and chemical behavior compared to other thiols.

Properties

IUPAC Name

heptane-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLGIZOGDFCNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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